molecular formula C24H39Cl3N2O2 B15189229 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide CAS No. 111254-02-5

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide

Cat. No.: B15189229
CAS No.: 111254-02-5
M. Wt: 493.9 g/mol
InChI Key: XVAGQXWZZCRVIW-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide is a synthetic organic compound characterized by its complex structure, which includes a trichlorophenoxy group and a long pentadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid. This intermediate can be synthesized through the reaction of 2,4,6-trichlorophenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoic acid under acidic conditions to form the desired acid.

The final step involves the conversion of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid to its hydrazide form. This is typically achieved by reacting the acid with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may also play a role in binding to biological molecules, affecting their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,6-Trichlorophenoxy)acetic acid: Similar structure but lacks the pentadecyl chain and hydrazide group.

    2-(2,4,6-Trichlorophenoxy)propanoic acid: Similar structure but lacks the hydrazide group.

    2-(2,4,6-Trichloro-3-pentadecylphenoxy)acetic acid: Similar structure but has an acetic acid moiety instead of propanoic acid.

Uniqueness

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide is unique due to the presence of both the long pentadecyl chain and the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

111254-02-5

Molecular Formula

C24H39Cl3N2O2

Molecular Weight

493.9 g/mol

IUPAC Name

2-(2,4,6-trichloro-3-pentadecylphenoxy)propanehydrazide

InChI

InChI=1S/C24H39Cl3N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(25)17-21(26)23(22(19)27)31-18(2)24(30)29-28/h17-18H,3-16,28H2,1-2H3,(H,29,30)

InChI Key

XVAGQXWZZCRVIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN)Cl

Origin of Product

United States

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